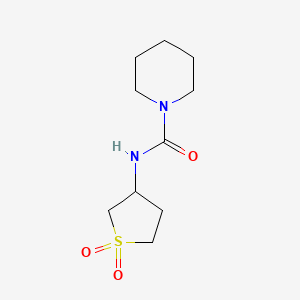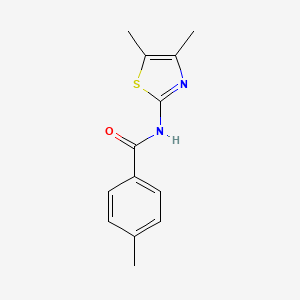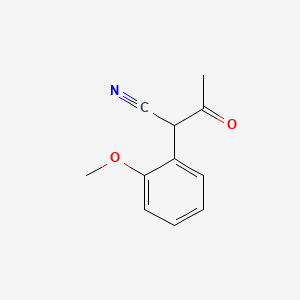
N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide typically involves the reaction of piperidine with a suitable tetrahydrothiophene derivativeThe reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation step, and bases like sodium hydride or potassium carbonate for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxide and sulfide derivatives, as well as various substituted piperidine compounds .
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. This interaction is mediated through the binding of the compound to the channel subunits, leading to conformational changes that enhance channel opening .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methylthiazole-5-carboxamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)propanamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide is unique due to its specific combination of a piperidine ring and a tetrahydrothiophene ring with a sulfone group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H18N2O3S |
|---|---|
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C10H18N2O3S/c13-10(12-5-2-1-3-6-12)11-9-4-7-16(14,15)8-9/h9H,1-8H2,(H,11,13) |
Clave InChI |
VEEVBWYULUVYCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)NC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12122469.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12122470.png)

![[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12122476.png)
![4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine](/img/structure/B12122478.png)
![1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-](/img/structure/B12122486.png)

![(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122499.png)
![N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)
